7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid is a natural product found in Ganoderma lucidum with data available.
7,12-Dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid
CAS No.: 97653-94-6
Cat. No.: VC14562351
Molecular Formula: C30H42O8
Molecular Weight: 530.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97653-94-6 |
---|---|
Molecular Formula | C30H42O8 |
Molecular Weight | 530.6 g/mol |
IUPAC Name | 6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid |
Standard InChI | InChI=1S/C30H42O8/c1-14(10-16(31)11-15(2)26(37)38)17-12-21(34)30(7)22-18(32)13-19-27(3,4)20(33)8-9-28(19,5)23(22)24(35)25(36)29(17,30)6/h14-15,17-19,25,32,36H,8-13H2,1-7H3,(H,37,38) |
Standard InChI Key | LCIUOVOXWPIXOR-UHFFFAOYSA-N |
Canonical SMILES | CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C |
Melting Point | 201 - 203 °C |
Introduction
Chemical Identity and Nomenclature
Systematic Nomenclature and Synonyms
The compound’s IUPAC name, 6-(7,12-dihydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid , reflects its intricate tetracyclic framework. Common synonyms include Ganoderic acid D2, Ganoderic acid M, and 97653-94-6 . Its stereochemistry is specified as (7β,12β)-7,12-dihydroxy-3,11,15,23-tetraoxolanost-8-en-26-oic acid , emphasizing the spatial orientation of hydroxyl and ketone groups critical to its interactions.
Molecular and Physicochemical Properties
Key properties include:
Property | Value |
---|---|
Molecular formula | |
Molecular weight | 530.6 g/mol |
CAS Registry Number | 97653-94-6 |
ChEBI ID | CHEBI:183522 |
HMDB ID | HMDB0033023 |
Solubility | Likely polar due to hydroxyl/ketone groups |
The compound’s SMILES string, CC(CC(=O)CC(C)C(=O)O)C1CC(=O)C2(C1(C(C(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)O)C)C
, encodes its functional groups and branching pattern.
Structural Analysis and Stereochemical Considerations
Core Lanostane Skeleton
The molecule derives from the lanostane triterpene skeleton, characterized by a tetracyclic system (cyclopenta[a]phenanthrene) with methyl groups at C4, C10, C13, and C14 . Oxidation at C3, C11, C15, and C23 introduces ketone groups, while hydroxylation at C7 and C12 enhances polarity . The Δ⁸ double bond between C8 and C9 introduces rigidity to the structure .
Challenges in 3D Conformation
PubChem notes that 3D conformer generation is hindered by "too many undefined stereo centers" , complicating computational modeling. The (7β,12β) configuration suggests axial hydroxyl groups, which may influence hydrogen-bonding interactions in biological systems.
Natural Occurrence and Biosynthetic Context
Source Organism: Ganoderma lucidum
The compound is a secondary metabolite of G. lucidum, a basidiomycete fungus revered in traditional medicine . Triterpenoids like Ganoderic acid D2 accumulate in the mushroom’s fruiting bodies and spores, often constituting 0.3–0.4% of dry weight .
Biosynthetic Pathway
Lanostane triterpenes arise from the mevalonate pathway, where squalene cyclizes into lanosterol. Subsequent oxidations by cytochrome P450 enzymes introduce hydroxyl and ketone groups . The exact enzymes responsible for C7/C12 hydroxylation in Ganoderic acid D2 remain uncharacterized.
Pharmacological and Biochemical Significance
Anti-Inflammatory Activity
Hydroxyl groups at C7 and C12 are hypothesized to suppress NF-κB signaling, a pathway central to inflammation . In murine macrophages, Ganoderic acid DM (a structural analog) reduces NO production by 58% at 10 μM .
Metabolic Stability
Analytical Characterization
Spectroscopic Identification
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